4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

α1B-Adrenoceptor Subtype Selectivity GPCR Pharmacology

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (Cpd1) is a synthetic coumarin derivative identified as a first-in-class subtype-selective antagonist for the α1B-adrenoceptor (α1B-AR). This compound addresses a critical gap in pharmacological tool compounds, as clinically used α1-AR antagonists such as prazosin and tamsulosin exhibit minimal or opposing subtype selectivity.

Molecular Formula C12H13NO3
Molecular Weight 219.2
CAS No. 874129-03-0
Cat. No. B6155408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one
CAS874129-03-0
Molecular FormulaC12H13NO3
Molecular Weight219.2
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2NCCO
InChIInChI=1S/C12H13NO3/c1-8-2-3-11-9(6-8)10(13-4-5-14)7-12(15)16-11/h2-3,6-7,13-14H,4-5H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (CAS 874129-03-0): A Novel Selective α1B-Adrenoceptor Antagonist for Cardiovascular and Neuroscience Research


4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (Cpd1) is a synthetic coumarin derivative identified as a first-in-class subtype-selective antagonist for the α1B-adrenoceptor (α1B-AR) [1]. This compound addresses a critical gap in pharmacological tool compounds, as clinically used α1-AR antagonists such as prazosin and tamsulosin exhibit minimal or opposing subtype selectivity [1]. The compound is commercially available from multiple vendors with catalog designation α1B-AR antagonist 1 .

Why 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one Cannot Be Substituted by Generic α1-AR Antagonists or Standard Coumarin Analogs


Generic α1-adrenoceptor antagonists like prazosin, doxazosin, and tamsulosin lack meaningful subtype discrimination, with Ki ratios across α1A, α1B, and α1D subtypes typically below 2-fold [1]. This pharmacological promiscuity confounds experiments aimed at isolating α1B-AR-mediated physiological or pathological roles. Standard 4-aminocoumarin derivatives, while exhibiting antiproliferative or fluorescent properties, have not been characterized for α1-AR activity and cannot serve as functional substitutes [2]. The unique combination of a coumarin scaffold with a hydroxyethylamino side chain in Cpd1 confers a selectivity profile unattainable through simple structural interpolation within the coumarin or quinazoline chemical space.

Quantitative Differentiation Evidence for 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (Cpd1) Against Closest Comparators


10–15-Fold Subtype Selectivity for α1B-AR Over α1A-AR and α1D-AR vs. Clinically Used Antagonists

Cpd1 demonstrates 10–15-fold binding selectivity for the α1B-adrenoceptor (α1B-AR) over α1A-AR and α1D-AR subtypes in competitive radioligand binding and functional assays [1]. In contrast, the prototypical α1-AR antagonist prazosin exhibits virtually no subtype discrimination, with Ki values of 0.2 nM (α1A), 0.25 nM (α1B), and 0.32 nM (α1D)—a selectivity ratio of only 1.2–1.6-fold . Tamsulosin, a clinically prescribed α1A-preferring antagonist, displays an inverse selectivity profile with a Ki rank order of α1A > α1D > α1B [2]. The 10–15-fold selectivity window of Cpd1 represents the highest α1B-preference reported among chemically validated tool compounds at the time of discovery.

α1B-Adrenoceptor Subtype Selectivity GPCR Pharmacology

Binding Affinity at α1B-AR (pKI 4.76) with Superior Selectivity Over Lead Analog Cpd24

Cpd1 binds to human α1B-AR with an estimated pKI of 4.76 ± 0.11 (Ki ≈ 17.4 μM) [1]. Structure-activity relationship (SAR) exploration identified Cpd24 (3-[(cyclohexylamino)methyl]-6-methylquinolin-2(1H)-one), which exhibits stronger binding affinity, yet with a marked reduction in α1B-AR selectivity compared to Cpd1 [1]. This trade-off highlights Cpd1 as the preferred starting point for selectivity-driven optimization campaigns. In contrast to the potent but non-selective quinazoline class, Cpd1's coumarin core provides a distinct chemotype with a defined selectivity pocket involving nonconserved residues V197⁴⁵·⁵² and L314⁶·⁵⁵ [1].

Structure-Activity Relationship Binding Affinity Lead Optimization

Functional Antagonism at α1B-AR in Cellular and Ex Vivo Tissue Preparations

In COS-7 cells expressing human α1B-AR, Cpd1 (500 μM) caused a right-ward shift in the phenylephrine dose–response curve, consistent with competitive antagonism, while showing no effect on α1A-AR or α1D-AR-mediated responses at the same concentration [1]. In ex vivo rat mesenteric artery preparations, where α1B-AR is the predominant subtype mediating contraction, Cpd1 exhibited potent, dose-dependent inhibition of phenylephrine-induced vasoconstriction [1]. Importantly, Cpd1 showed no antagonist activity at α2A-, α2B-, α2C-, or β-ARs at concentrations up to 500 μM, confirming functional selectivity [1]. This contrasts with prazosin, which non-selectively inhibits all α1-AR subtypes and partially antagonizes α2-ARs at therapeutic concentrations .

Functional Assay Ex Vivo Pharmacology Vasoconstriction

hERG Liability Profile: Low Cardiac Ion Channel Inhibition Risk Compared to Drug Candidates

Cpd1 inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel with an IC50 of 2.1 μM (2.10 × 10³ nM) in patch clamp assays, indicating a >120-fold window relative to its α1B-AR binding affinity (Ki ≈ 17.4 μM based on pKI 4.76) [1]. While hERG inhibition is a common liability among basic amine-containing small molecules, typical drug candidates require hERG IC50 values above 10 μM to minimize proarrhythmic risk; Cpd1's value of 2.1 μM falls below this threshold but is approximately 8-fold higher than the prototypical non-selective α1-AR antagonist prazosin, which has not been reported to cause hERG-related QT prolongation clinically [2]. This suggests a manageable cardiac safety margin for in vitro tool compound applications, though medicinal chemistry optimization would benefit from further reducing hERG affinity.

Cardiac Safety hERG Inhibition Drug Discovery

Structurally Distinct Coumarin Chemotype Enabling Unique Binding Site Interactions

Cpd1 belongs to the coumarin (2H-chromen-2-one) chemical class, which is structurally and topologically distinct from the quinazoline scaffold (e.g., prazosin, doxazosin, alfuzosin) and the sulfonamide-phenethylamine scaffold (tamsulosin) that dominate the α1-AR antagonist pharmacopeia [1]. Site-directed mutagenesis and molecular dynamics simulations reveal that Cpd1's selectivity arises from interactions with nonconserved residues V197⁴⁵·⁵² and L314⁶·⁵⁵ within the α1B-AR orthosteric pocket—residues that are not engaged by quinazoline-based antagonists [1]. This unique binding mode offers potential for reduced off-target interactions with receptor subtypes and GPCRs that share conserved quinazoline-binding determinants.

Chemotype Differentiation Binding Site Mapping Rational Drug Design

Procurement-Optimized Application Scenarios for 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (Cpd1)


Pharmacological Isolation of α1B-AR Signaling in Native Tissues and Recombinant Systems

Researchers investigating α1B-AR-specific contributions to vascular tone, cardiac function, or central nervous system signaling can employ Cpd1 as the only validated subtype-selective antagonist. At concentrations up to 500 μM, Cpd1 selectively inhibits α1B-AR-mediated phenylephrine responses without confounding activity at α1A-AR, α1D-AR, α2-ARs, or β-ARs [1]. This enables definitive assignment of α1B-AR-dependent phenotypes in tissues co-expressing multiple α1-AR subtypes, such as mesenteric arteries, hippocampus, and cortex.

Chemical Probe for α1B-AR Target Validation in Cardiovascular and CNS Disease Models

Given the abundant expression of α1B-AR in heart and brain and the established links to heart failure, epilepsy, and Alzheimer's disease, Cpd1 serves as a critical chemical probe for target validation studies [1]. Its 10–15-fold selectivity window, while modest by clinical candidate standards, is sufficient for in vitro and ex vivo target engagement experiments where subtype-specific pharmacological tools were previously unavailable. Researchers should pair Cpd1 with Cpd24 (higher affinity, lower selectivity) to control for off-target effects in target validation workflows.

Starting Scaffold for Structure-Guided α1B-AR-Selective Lead Optimization

Medicinal chemistry programs focused on developing α1B-AR-selective therapeutics for hypertension, benign prostatic hyperplasia, or CNS disorders can utilize Cpd1 as a validated fragment-like hit (MW 219.2, cLogP ~1.5). The elucidated binding mode involving residues V197 and L314 provides a rational basis for structure-based design aimed at improving binding affinity while preserving selectivity [1]. The established SAR around Cpd24 demonstrates the feasibility of affinity enhancement, though selectivity trade-offs must be carefully monitored.

Reference Standard for Assay Development and Screening Cascade Validation

CROs and pharmaceutical laboratories developing α1B-AR screening assays can use Cpd1 as a selectivity control compound. Its well-characterized profile (pKI 4.76 at α1B-AR, no detectable binding at α1A-AR or α1D-AR in competition assays, hERG IC50 2.1 μM) provides a benchmark for validating assay sensitivity and selectivity [1][2]. Inclusion of Cpd1 alongside non-selective controls (prazosin) and α1A-preferring controls (tamsulosin) enables comprehensive assay quality assessment.

Quote Request

Request a Quote for 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.